methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
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Description
Methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H16F2N6O2 and its molecular weight is 338.319. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds containing piperazine and tetrazole groups has been a subject of interest due to their potential antimicrobial and antiviral activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, demonstrating the versatility of these scaffolds in creating compounds with potential biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Krishna Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral and antimicrobial activities, highlighting the chemical versatility and potential utility of such compounds in pharmaceutical research (Krishna Reddy, Rasheed, Subba Rao, Adam, Yellala Venkata Rami Reddy, & C. N. Raju, 2013).
Biological Activities
The biological activities of compounds containing piperazine and tetrazole groups, including antimicrobial, antifungal, and antiviral activities, have been extensively studied. For example, the study by Al-Wahaibi et al. (2021) on 1,3,4-oxadiazole N-Mannich bases demonstrated significant antimicrobial and anti-proliferative activities, showcasing the therapeutic potential of such compounds in treating infections and possibly cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021). Additionally, Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, finding potent bacterial biofilm and MurB inhibitors, further illustrating the broad spectrum of biological applications for these chemical structures (Mekky & Sanad, 2020).
Structural Studies
The study of molecular structures and intermolecular interactions of compounds with piperazine and tetrazole groups has also been a focus of research. For instance, Mahesha et al. (2019) investigated the crystal structures of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, revealing insights into the molecular conformations and intermolecular interactions that could influence the biological activities of these compounds (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Properties
IUPAC Name |
methyl 4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O2/c1-24-14(23)21-6-4-20(5-7-21)9-13-17-18-19-22(13)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADRFNQXUGDSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.